molecular formula C13H26N4 B11739524 [3-(diethylamino)propyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine

[3-(diethylamino)propyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B11739524
M. Wt: 238.37 g/mol
InChI Key: BFULFBIQRJOBPA-UHFFFAOYSA-N
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Description

[3-(diethylamino)propyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine is a compound that features a combination of a diethylamino group and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(diethylamino)propyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of 3-(diethylamino)propylamine with 1-ethyl-1H-pyrazole-4-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in an appropriate solvent like methanol or ethanol .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability .

Chemical Reactions Analysis

Types of Reactions

[3-(diethylamino)propyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction could produce secondary amines .

Scientific Research Applications

Chemistry

In chemistry, [3-(diethylamino)propyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine is used as a building block for the synthesis of more complex molecules. It can be employed in the preparation of heterocyclic compounds and as a ligand in coordination chemistry .

Biology

In biological research, this compound may be used to study enzyme interactions and as a potential lead compound for drug discovery. Its structure allows for modifications that can enhance its biological activity .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a scaffold for the development of new pharmaceuticals targeting various diseases .

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure makes it suitable for applications in polymer science and material engineering .

Mechanism of Action

The mechanism of action of [3-(diethylamino)propyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyrazole moiety can engage in π-π stacking and coordination with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [3-(diethylamino)propyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The diethylamino group provides steric bulk and electronic effects that can influence the compound’s reactivity and interactions with biological targets .

Properties

Molecular Formula

C13H26N4

Molecular Weight

238.37 g/mol

IUPAC Name

N',N'-diethyl-N-[(1-ethylpyrazol-4-yl)methyl]propane-1,3-diamine

InChI

InChI=1S/C13H26N4/c1-4-16(5-2)9-7-8-14-10-13-11-15-17(6-3)12-13/h11-12,14H,4-10H2,1-3H3

InChI Key

BFULFBIQRJOBPA-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CNCCCN(CC)CC

Origin of Product

United States

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